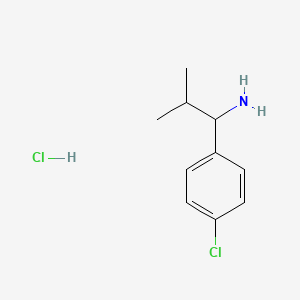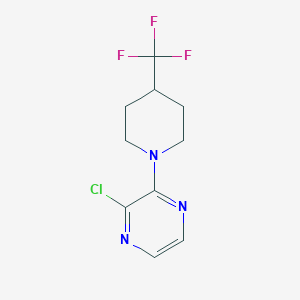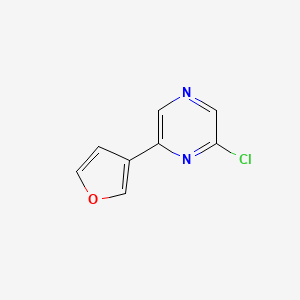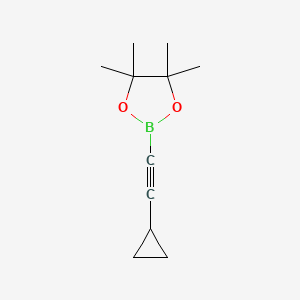
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylmethylamine with 2-methylpropionaldehyde under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBGQWZZQKYLLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)




![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)





